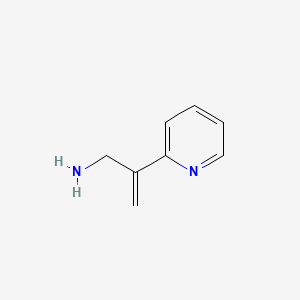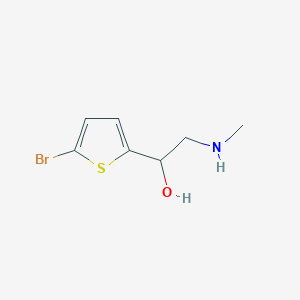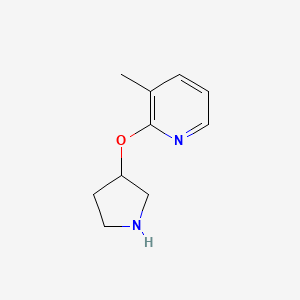
2-(4-Bromothiophen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromothiophen-2-yl)propanoic acid is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a bromine atom attached to the thiophene ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)propanoic acid can be achieved through several methodsFor instance, the selective cleavage of the ether bond by hydrobromic acid can be used to obtain 2-(4-bromomethylphenyl)propanoic acid, avoiding multibromination and bromination on the benzene ring during the process .
Another method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts to achieve the desired product under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The Suzuki-Miyaura coupling reaction is a notable example, where the compound can be coupled with other aromatic or aliphatic groups to form new carbon-carbon bonds.
Common Reagents and Conditions
Hydrobromic Acid: Used for the selective cleavage of ether bonds.
Palladium Catalysts: Employed in the Suzuki-Miyaura coupling reaction.
Boron Reagents: Utilized in the Suzuki-Miyaura coupling reaction to form new carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling reaction can produce a variety of substituted thiophene derivatives with different functional groups attached.
Applications De Recherche Scientifique
2-(4-Bromothiophen-2-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of prostaglandin E2 (PGE2). This inhibition can lead to anti-inflammatory and anticancer effects by reducing the levels of PGE2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenyl)propanoic acid: Similar in structure but with a phenyl ring instead of a thiophene ring.
2-(Thiophen-2-yl)acetic acid: Similar in structure but with an acetic acid moiety instead of a propanoic acid moiety.
Uniqueness
2-(4-Bromothiophen-2-yl)propanoic acid is unique due to the presence of both a bromine atom and a thiophene ring, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C7H7BrO2S |
|---|---|
Poids moléculaire |
235.10 g/mol |
Nom IUPAC |
2-(4-bromothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7BrO2S/c1-4(7(9)10)6-2-5(8)3-11-6/h2-4H,1H3,(H,9,10) |
Clé InChI |
JZZDWHZWAZFBOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CS1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13595757.png)
amine](/img/structure/B13595772.png)


![4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride](/img/structure/B13595795.png)



![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13595813.png)





